
S,S-dibutyl (chloromethyl)phosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane is an organophosphorus compound characterized by the presence of both sulfur and phosphorus atoms within its molecular structure
Métodos De Preparación
The synthesis of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane typically involves the reaction of butylthiol with chloromethylphosphonic dichloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic phosphorus center, leading to the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur and phosphorus atoms can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane include other organophosphorus compounds with sulfur and phosphorus atoms. These compounds may have similar reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1-(methylsulfanyl-(chloromethyl)phosphoryl)sulfanylmethane
- 1-(ethylsulfanyl-(chloromethyl)phosphoryl)sulfanylethane The uniqueness of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane lies in its specific combination of butyl and chloromethyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
90796-06-8 |
|---|---|
Fórmula molecular |
C9H20ClOPS2 |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
1-[butylsulfanyl(chloromethyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H20ClOPS2/c1-3-5-7-13-12(11,9-10)14-8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
YMAGJTYYROBKPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=O)(CCl)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


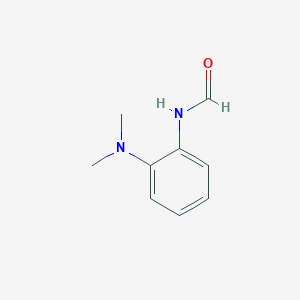

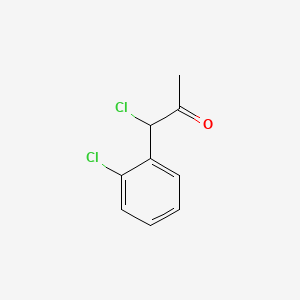
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
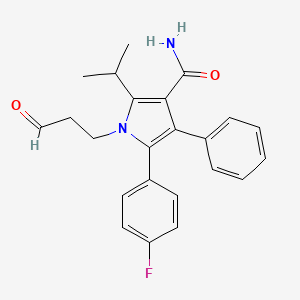
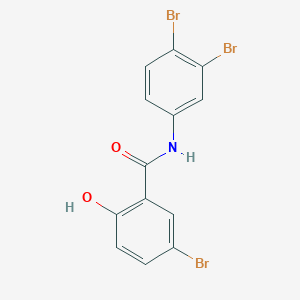
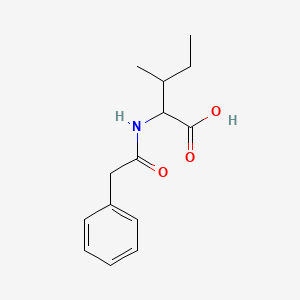
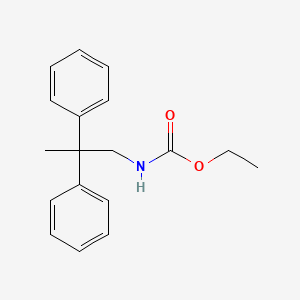

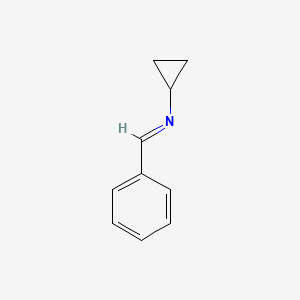
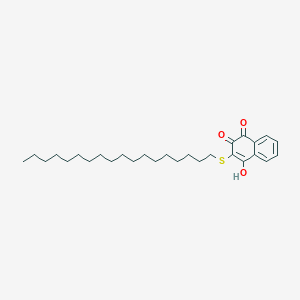

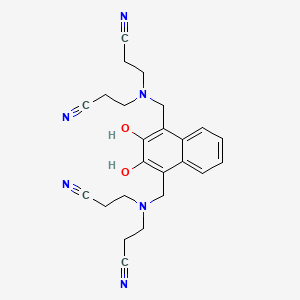
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
